molecular formula C24H31ClN2S B14731107 10-(2-(8-Azaspiro(4.5)dec-8-yl)propyl)phenothiazine hydrochloride CAS No. 6532-97-4

10-(2-(8-Azaspiro(4.5)dec-8-yl)propyl)phenothiazine hydrochloride

Katalognummer: B14731107
CAS-Nummer: 6532-97-4
Molekulargewicht: 415.0 g/mol
InChI-Schlüssel: SCKZUDCJONJBQC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

10-(2-(8-Azaspiro(45)dec-8-yl)propyl)phenothiazine hydrochloride is a chemical compound with a complex structure that includes a phenothiazine core and an azaspirodecane moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 10-(2-(8-Azaspiro(4.5)dec-8-yl)propyl)phenothiazine hydrochloride typically involves multiple steps. The process begins with the preparation of the phenothiazine core, followed by the introduction of the azaspirodecane moiety through a series of reactions. Common reagents used in these reactions include halogenating agents, reducing agents, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Analyse Chemischer Reaktionen

Types of Reactions

10-(2-(8-Azaspiro(4.5)dec-8-yl)propyl)phenothiazine hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Catalysts: Palladium on carbon, platinum oxide

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Wissenschaftliche Forschungsanwendungen

10-(2-(8-Azaspiro(4.5)dec-8-yl)propyl)phenothiazine hydrochloride has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of advanced materials and as a component in various industrial processes.

Wirkmechanismus

The mechanism of action of 10-(2-(8-Azaspiro(4.5)dec-8-yl)propyl)phenothiazine hydrochloride involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 10-(3-(1-Azaspiro(4.5)dec-1-yl)propyl)-2-chloro-10H-phenothiazine
  • 10-(3-(8-Azaspiro(4.5)dec-8-yl)propyl)-2-chloro-10H-phenothiazine

Uniqueness

10-(2-(8-Azaspiro(45)dec-8-yl)propyl)phenothiazine hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties

Eigenschaften

CAS-Nummer

6532-97-4

Molekularformel

C24H31ClN2S

Molekulargewicht

415.0 g/mol

IUPAC-Name

10-[2-(8-azaspiro[4.5]decan-8-yl)propyl]phenothiazine;hydrochloride

InChI

InChI=1S/C24H30N2S.ClH/c1-19(25-16-14-24(15-17-25)12-6-7-13-24)18-26-20-8-2-4-10-22(20)27-23-11-5-3-9-21(23)26;/h2-5,8-11,19H,6-7,12-18H2,1H3;1H

InChI-Schlüssel

SCKZUDCJONJBQC-UHFFFAOYSA-N

Kanonische SMILES

CC(CN1C2=CC=CC=C2SC3=CC=CC=C31)N4CCC5(CCCC5)CC4.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.